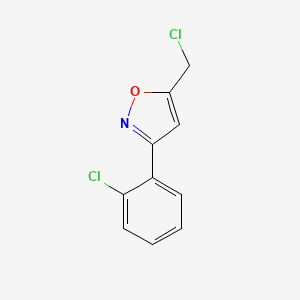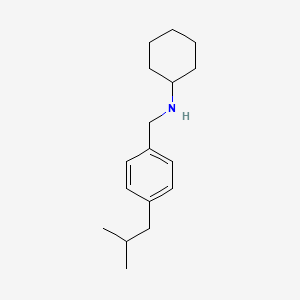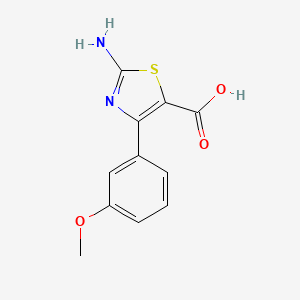
4-(3-Chlorophenyl)benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chlorophenyl)benzene-1-sulfonic acid is an aromatic sulfonic acid derivative It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, which is further substituted with a 3-chlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)benzene-1-sulfonic acid typically involves the sulfonation of 3-chlorobiphenyl. This can be achieved using concentrated sulfuric acid or oleum as the sulfonating agent. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired sulfonic acid derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous sulfonation processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and concentration of sulfuric acid, are optimized to maximize the production of the target compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(3-Chlorophenyl)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Electrophilic Substitution: The sulfonic acid group is a strong electron-withdrawing group, making the aromatic ring less reactive towards electrophilic substitution. under certain conditions, substitution reactions can occur at the positions ortho and para to the sulfonic acid group.
Reduction: The sulfonic acid group can be reduced to a sulfonate group (-SO3-) using reducing agents such as sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the chlorophenyl group, leading to the formation of chlorobenzoic acid derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents under mild conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products Formed:
Electrophilic Substitution: Products such as nitro- or bromo-substituted derivatives.
Reduction: Sulfonate derivatives.
Oxidation: Chlorobenzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Chlorophenyl)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound can be used in the study of enzyme inhibition and protein binding due to its sulfonic acid group, which can interact with biological molecules.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(3-Chlorophenyl)benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biological molecules, including proteins and enzymes. These interactions can lead to the inhibition of enzyme activity or the modulation of protein function, which can be exploited in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
4-Chlorobenzenesulfonic acid: Similar structure but lacks the 3-chlorophenyl group.
Benzene-1-sulfonic acid: Lacks both the chlorophenyl and chloro substituents.
4-(4-Chlorophenyl)benzene-1-sulfonic acid: Similar structure but with the chloro group in the para position.
Uniqueness: 4-(3-Chlorophenyl)benzene-1-sulfonic acid is unique due to the presence of both the sulfonic acid group and the 3-chlorophenyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and unique applications in chemical synthesis.
Eigenschaften
IUPAC Name |
4-(3-chlorophenyl)benzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-11-3-1-2-10(8-11)9-4-6-12(7-5-9)17(14,15)16/h1-8H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDVJYXYJOQMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














